molecular formula C12H8N2O B576595 1H-Naphtho[2,3-D]imidazole-2-carbaldehyde CAS No. 13616-13-2

1H-Naphtho[2,3-D]imidazole-2-carbaldehyde

Cat. No.: B576595
CAS No.: 13616-13-2
M. Wt: 196.209
InChI Key: DDETXIFZMCRHJB-UHFFFAOYSA-N
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Description

1H-Naphtho[2,3-D]imidazole-2-carbaldehyde is a heterocyclic compound that features a fused naphthalene and imidazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Naphtho[2,3-D]imidazole-2-carbaldehyde typically involves the condensation of 2,3-diaminonaphthalene with various aldehydes. This reaction is often carried out under mild conditions, allowing for the inclusion of a variety of functional groups . Common synthetic methods include:

  • Debus-Radziszewski synthesis
  • Wallach synthesis
  • Dehydrogenation of imidazolines
  • Reactions involving alpha halo-ketones
  • Marckwald synthesis
  • Amino nitrile synthesis

Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions using optimized conditions to maximize yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

1H-Naphtho[2,3-D]imidazole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate, chromium trioxide.
  • Reducing agents: Sodium borohydride, lithium aluminum hydride.
  • Substitution reagents: Halogens, alkyl halides.
  • Condensation reagents: Amines, aldehydes .

Major Products Formed:

  • Naphthoquinone derivatives
  • Dihydro derivatives
  • Schiff bases

Scientific Research Applications

1H-Naphtho[2,3-D]imidazole-2-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Naphtho[2,3-D]imidazole-2-carbaldehyde involves its interaction with various molecular targets. For instance, it can form hydrogen bonds with specific enzymes or receptors, altering their activity. The compound’s imidazole ring is crucial for its binding affinity and specificity . Molecular docking studies have shown that it can fit well within the binding pockets of certain proteins, making it a potential candidate for drug development .

Comparison with Similar Compounds

1H-Naphtho[2,3-D]imidazole-2-carbaldehyde is unique due to its fused ring system, which imparts distinct electronic and steric properties. Similar compounds include:

These compounds share the imidazole ring but differ in their substituents and overall structure, leading to variations in their chemical behavior and applications.

Properties

IUPAC Name

1H-benzo[f]benzimidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O/c15-7-12-13-10-5-8-3-1-2-4-9(8)6-11(10)14-12/h1-7H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDETXIFZMCRHJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)NC(=N3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50663568
Record name 1H-Naphtho[2,3-d]imidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50663568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13616-13-2
Record name 1H-Naphtho[2,3-d]imidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50663568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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